molecular formula C17H22N4O3S B6756252 N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-indazol-2-ylacetamide

N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-indazol-2-ylacetamide

Cat. No.: B6756252
M. Wt: 362.4 g/mol
InChI Key: IDEXPDRCZGDMEA-UHFFFAOYSA-N
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Description

N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-indazol-2-ylacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a cyclopropylsulfonyl group and an indazole moiety linked via an acetamide bridge. Its complex structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Properties

IUPAC Name

N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-indazol-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c22-17(12-20-11-13-3-1-2-4-16(13)19-20)18-14-7-9-21(10-8-14)25(23,24)15-5-6-15/h1-4,11,14-15H,5-10,12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEXPDRCZGDMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)NC(=O)CN3C=C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-indazol-2-ylacetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a cyclopropylsulfonyl group. This can be achieved through the reaction of piperidine with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Indazole Synthesis: The indazole moiety is synthesized separately, often starting from ortho-substituted anilines through cyclization reactions.

    Coupling Reaction: The final step involves coupling the cyclopropylsulfonylpiperidine intermediate with the indazole derivative via an acetamide linkage. This can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, chromatography, or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-indazol-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially altering the sulfonyl group or the indazole ring.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.

    Substitution: The acetamide linkage and the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfide analogs.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-indazol-2-ylacetamide exerts its effects is not fully elucidated but is believed to involve:

    Molecular Targets: Potentially interacting with specific proteins or enzymes, altering their activity.

    Pathways: Modulating biochemical pathways related to inflammation, cell signaling, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylsulfonylpiperidin-4-yl)-6-methylpyrido[3,4-d]pyrimidin-2-amine
  • N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-pyridylacetamide

Uniqueness

N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-indazol-2-ylacetamide is unique due to its indazole moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.

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